Lower Predicted LogP of Methyl Ester (1.59) vs. Ethyl Ester (1.98) Confers Differential Partitioning Behavior
The methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS 82584-78-9) exhibits a predicted LogP of 1.5852, which is approximately 0.39 units lower than that of the corresponding ethyl ester analog (LogP = 1.9753) [1]. This difference in lipophilicity translates to altered partitioning in biological systems and chromatographic retention, enabling researchers to select the methyl ester for applications requiring reduced lipid solubility or improved aqueous compatibility without altering the core benzofuran scaffold.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.5852 (molbase) / 1.66 (chemsrc) |
| Comparator Or Baseline | Ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate: 1.9753 |
| Quantified Difference | ΔLogP ≈ 0.39 (lower for methyl ester) |
| Conditions | In silico prediction using standard algorithms (XLogP3 / Molinspiration) |
Why This Matters
A lower LogP indicates reduced lipophilicity, which can be advantageous when designing assays or synthetic routes that require increased aqueous solubility or distinct chromatographic elution profiles.
- [1] Methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate. Molbase. CAS 82584-78-9. LogP = 1.5852. View Source
